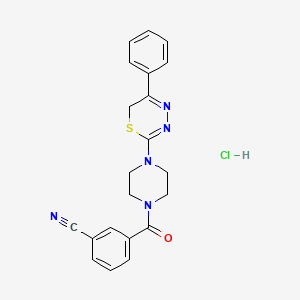![molecular formula C17H13FN2OS B2722148 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313507-83-4](/img/structure/B2722148.png)
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Drug Metabolism and Pharmacokinetics
Research on compounds like "SB-649868," an orexin 1 and 2 receptor antagonist, delves into drug metabolism, pharmacokinetics, and the identification of metabolites through studies involving humans. These investigations aim to understand how drugs are processed in the body, focusing on aspects such as absorption, distribution, metabolism, and excretion (ADME) (Renzulli et al., 2011).
Anticancer Activities
Studies on fluorinated benzothiazoles and related compounds have shown significant promise in the development of anticancer agents. For example, the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have revealed potent cytotoxicity in vitro against certain human breast cancer cell lines (Hutchinson et al., 2001). Another study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has demonstrated significant anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Development of Radiotracers
The development of fluorine-18-labeled compounds, such as 5-HT1A antagonists, for use in positron emission tomography (PET) imaging is another area of research. These studies aim to create diagnostic tools for conditions like Alzheimer's disease by targeting specific receptors in the brain (Lang et al., 1999).
Antimicrobial Agents
The synthesis and antimicrobial evaluation of new compounds, such as those containing fluorobenzamides and thiazole/thiazolidine motifs, are researched for their potential as antimicrobial agents. These studies often focus on the activity against various bacterial and fungal strains (Desai et al., 2013).
Chemical Synthesis and Novel Molecules
Research also encompasses the synthesis of novel substituted-benzo[d]thiazole-2,4-dicarboxamides with potential kinase inhibition and anti-proliferative activity. Such studies contribute to the chemical synthesis knowledge base and explore the therapeutic potential of new molecules (Gaikwad et al., 2019).
特性
IUPAC Name |
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-6-8-12(9-7-11)15-10-22-17(19-15)20-16(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHPBSWROMXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2722066.png)
![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2722068.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2722072.png)


![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722078.png)

![6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2722081.png)



![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)